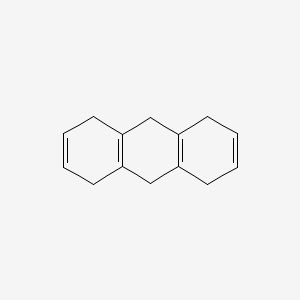

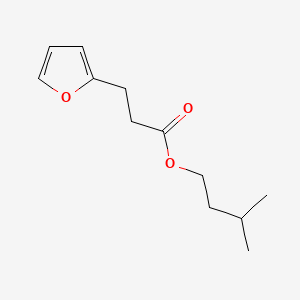

![molecular formula C12H11NO3S B1583923 Ácido [2-(4-Metoxifenil)-1,3-tiazol-4-il]acético CAS No. 23353-14-2](/img/structure/B1583923.png)

Ácido [2-(4-Metoxifenil)-1,3-tiazol-4-il]acético

Descripción general

Descripción

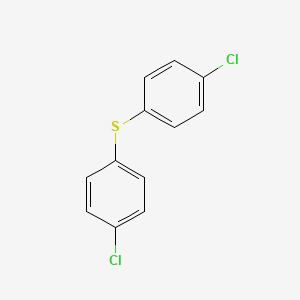

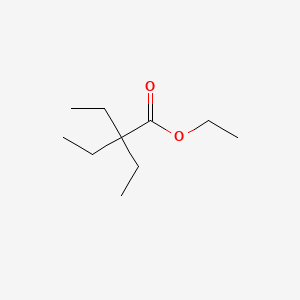

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a plasma metabolite . It has a molecular formula of C12H11NO3S .

Synthesis Analysis

The synthesis of this compound can be carried out in the following steps: The main raw materials are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost and mild in reaction conditions, thereby being suitable for industrial promotion .Molecular Structure Analysis

The molecular structure of “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring attached to a methoxyphenyl group and an acetic acid group .Chemical Reactions Analysis

Carboxylic acids like “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic and inorganic .Physical And Chemical Properties Analysis

“[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a solid . The presence of sulfur enhances their pharmacological properties .Aplicaciones Científicas De Investigación

Medicina

En el campo médico, los derivados del tiazol, que incluyen la estructura central del ácido [2-(4-metoxifenil)-1,3-tiazol-4-il]acético, son conocidos por sus diversas actividades biológicas . Se han explorado por su potencial como antioxidantes, analgésicos, agentes antiinflamatorios y más. Específicamente, los compuestos de tiazol se han investigado por sus propiedades antimicrobianas, antifúngicas, antivirales y antitumorales, ofreciendo un amplio espectro de aplicaciones en el desarrollo de nuevos fármacos terapéuticos .

Agricultura

Los compuestos de tiazol han mostrado prometedoras aplicaciones en la agricultura debido a sus actividades antifúngicas y antibacterianas . Estas propiedades son cruciales para proteger los cultivos de enfermedades y garantizar la seguridad alimentaria. La aplicación de derivados del ácido [2-(4-metoxifenil)-1,3-tiazol-4-il]acético podría conducir al desarrollo de nuevos biocidas o fungicidas que ayudan a aumentar el rendimiento y la calidad de los cultivos.

Ciencia de Materiales

En la ciencia de materiales, el ácido [2-(4-metoxifenil)-1,3-tiazol-4-il]acético puede utilizarse como un ligando para sintetizar complejos metálicos de importancia farmacológica . Estos complejos tienen aplicaciones potenciales en la creación de nuevos materiales con propiedades únicas, como catalizadores para reacciones químicas o componentes en dispositivos electrónicos.

Bioquímica

Las aplicaciones bioquímicas de los derivados del tiazol incluyen su uso en la inhibición de enzimas y la modulación de receptores . Estos compuestos pueden influir en las vías bioquímicas y se han estudiado por su papel en la síntesis de neurotransmisores y como posibles inhibidores de enzimas, lo que puede ser fundamental para comprender y tratar diversos trastornos metabólicos.

Farmacología

Los derivados del tiazol son significativos en farmacología por sus propiedades medicinales. Han formado parte de estudios relacionados con los antagonistas de los canales de calcio, que son clínicamente útiles para tratar afecciones como la hipertensión, la angina de pecho y ciertas arritmias cardíacas . El ácido [2-(4-metoxifenil)-1,3-tiazol-4-il]acético podría ser un intermedio clave en la síntesis de nuevos fármacos en esta categoría.

Ciencias Ambientales

En las ciencias ambientales, el papel de los derivados del tiazol se extiende al desarrollo de aceleradores de reacciones químicas y fármacos con azufre . Estos compuestos pueden utilizarse para tratar contaminantes ambientales y como parte de prácticas sostenibles en los procesos de gestión de residuos y tratamiento de aguas.

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which include [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid could have a range of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Thiazole derivatives have drawn the attention of researchers due to their significant biological activities. They are an essential class of heterocyclic compounds that have been found to exhibit antitumor, anti-inflammatory, antimicrobial, antifungal, and anti-tubercular properties . The synthesis of thiazole derivatives has become an important area of research due to their promising biological activities .

Análisis Bioquímico

Biochemical Properties

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the thiazole ring to the active sites of enzymes, thereby modulating their activity. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biochemical properties .

Cellular Effects

The effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The thiazole ring is particularly important for binding interactions, while the methoxyphenyl group can enhance the compound’s affinity for its targets. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the thiazole ring can facilitate binding to transport proteins .

Subcellular Localization

The subcellular localization of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action .

Propiedades

IUPAC Name |

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRQFRXTBPYUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353320 | |

| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23353-14-2 | |

| Record name | [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.